3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol is an organic compound characterized by the molecular formula . It contains a bicyclic structure known as a norbornane framework, which contributes to its rigidity and stability. The compound features both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
This compound is classified as an amine and an alcohol due to the presence of the amino and hydroxyl functional groups. It is often synthesized from norbornene, a bicyclic alkene, through various chemical reactions that modify its structure. The compound's CAS number is 1562045-15-1, and it is recognized for its potential applications in medicinal chemistry and organic synthesis .
The synthesis of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol typically involves several key steps:
These methods highlight the compound's synthetic versatility, allowing for modifications that can lead to various derivatives.
The molecular structure of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 183.29 g/mol |
IUPAC Name | 3-amino-1-(2-bicyclo[2.2.1]heptanyl)-2-methylpropan-1-ol |
InChI | InChI=1S/C11H21NO/c1-7(6-12)11(13)10-5-8-2-3-9(10)4-8/h7-11,13H,2-6,12H2,1H3 |
InChI Key | LSZRPKNFDZYANR-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)C(C1CC2CCC1C2)O |
This data illustrates the compound's complex structure, which includes a bicyclic system that influences its chemical properties and reactivity .
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol can participate in various chemical reactions:
Reaction Type | Reagents/Conditions |
---|---|
Oxidation | PCC in dichloromethane at room temperature |
Reduction | Lithium aluminum hydride in ether at low temperatures |
Substitution | Tosyl chloride in pyridine followed by nucleophilic substitution with ammonia or amines |
These reactions demonstrate the compound's reactivity and potential for further functionalization .
The mechanism of action for 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol involves interactions with various molecular targets due to its functional groups:
This mechanism highlights its potential therapeutic applications in drug design.
The physical properties of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yL)-2-methylpropan-1-ol include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
The chemical properties include its ability to undergo oxidation, reduction, and substitution reactions as previously discussed, making it a useful intermediate in organic synthesis .
3-Amino-1-(bicyclo[2.2.1]heptan-2-yL)-2-methylpropan-1-ol has several notable applications in scientific research:
These applications underscore its significance in advancing chemical research and development efforts across multiple disciplines .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7